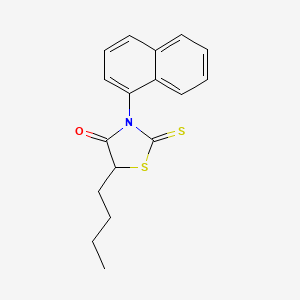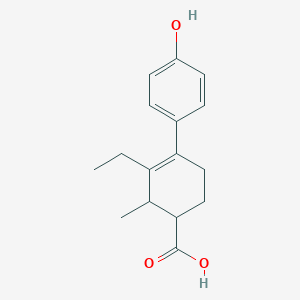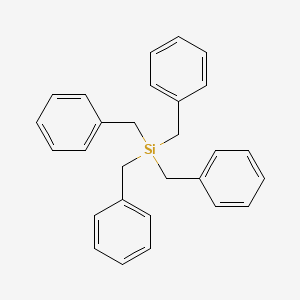
1,1,1-Triethyl-3,3,3-triphenyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethyl-3,3,3-triphenyldisiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal in the presence of anhydrous iron(III) chloride as a catalyst . The reaction is typically carried out in a solvent such as dichloroethane under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Triethyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane oligomers.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, potentially leading to the formation of different silane derivatives.
Substitution: Substitution reactions can occur at the phenyl or ethyl groups, leading to the formation of various substituted disiloxanes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation Products: Silanols, siloxane oligomers.
Reduction Products: Modified silane derivatives.
Substitution Products: Substituted disiloxanes with different functional groups.
Aplicaciones Científicas De Investigación
1,1,1-Triethyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Medicine: Research into its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,1,1-triethyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: Silicon-oxygen bonds interact with organic and inorganic molecules, facilitating various chemical reactions.
Pathways Involved: The compound can undergo hydrolysis, condensation, and polymerization reactions, leading to the formation of complex siloxane structures.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triethyl-2,2,2-triphenyldisilane
- 1,1,1-Trimethyl-2,2,2-triphenyldisilane
Uniqueness
1,1,1-Triethyl-3,3,3-triphenyldisiloxane is unique due to its specific ethyl and phenyl substitutions, which impart distinct chemical properties and reactivity compared to other disiloxanes. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of advanced materials and polymers .
Propiedades
Número CAS |
18754-87-5 |
|---|---|
Fórmula molecular |
C24H30OSi2 |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
triethyl(triphenylsilyloxy)silane |
InChI |
InChI=1S/C24H30OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
Clave InChI |
FJGFEICMORCVAT-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)



![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)



![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)

